molecular formula C20H18FN3O2 B10913985 methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10913985
M. Wt: 351.4 g/mol
InChI Key: AHVKTGRYQWFSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its molecular formula is C₂₁H₁₈FN₃O₂, derived from the parent carboxylic acid (C₂₀H₁₄FN₃O₃) by esterification of the 4-carboxyl group with methanol . The structure features:

  • Pyrazolo[3,4-b]pyridine core: A fused bicyclic system combining pyrazole and pyridine rings.
  • Substituents:
    • Two cyclopropyl groups at positions 3 and 4.
    • A 4-fluorophenyl group at position 1.
    • A methyl ester at position 2.

The 4-fluorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the cyclopropyl groups confer steric stability and metabolic resistance .

Properties

IUPAC Name

methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-26-20(25)15-10-16(11-2-3-11)22-19-17(15)18(12-4-5-12)23-24(19)14-8-6-13(21)7-9-14/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVKTGRYQWFSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester at position 4 is a prime site for nucleophilic substitution or hydrolysis. Under acidic or basic conditions, this group undergoes hydrolysis to form the corresponding carboxylic acid derivative.

Reaction TypeConditionsProductKey Observations
Acidic HydrolysisHCl (conc.), reflux, 8–12 hrs3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidRequires prolonged heating for complete conversion
Basic HydrolysisNaOH (aq.), 60–80°C, 4–6 hrsSodium salt of the carboxylic acidFaster kinetics compared to acidic conditions
AminolysisPrimary amine, DMF, 80°C, 24 hrsCorresponding amide derivativeSelective substitution at the ester carbonyl

Electrophilic Aromatic Substitution (EAS) at the Fluorophenyl Ring

Reaction TypeReagents/ConditionsPosition of SubstitutionNotes
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrsMeta to fluorine (position 3')Moderate yields due to steric hindrance
HalogenationCl₂/FeCl₃, 25°C, 1 hrPara to fluorine (position 2')Competing side reactions observed
SulfonationH₂SO₄ (fuming), 50°C, 3 hrsOrtho to fluorine (position 2')Limited by steric bulk of cyclopropyl groups

Nucleophilic Attack on the Pyrazolo[3,4-b]pyridine Core

The electron-deficient pyridine ring facilitates nucleophilic substitution at positions activated by adjacent substituents. Cyclopropyl groups at positions 3 and 6 influence regioselectivity.

Reaction TypeNucleophilePosition of AttackOutcome
AlkylationGrignard reagents (e.g., RMgX)Position 5 of pyridine ringForms C–C bonds with moderate stereoselectivity
Arylboronic AcidSuzuki coupling (Pd catalysis)Position 7 (if halogenated)Requires prior halogenation for coupling
HydroxylationH₂O₂, Fe(II) catalystPosition 2 of pyrazole ringLimited by competing oxidation of ester

Cyclopropyl Ring-Opening Reactions

The cyclopropyl groups at positions 3 and 6 are susceptible to ring-opening under strong acidic or oxidative conditions, forming linear alkenes or ketones.

Reaction TypeConditionsProductsMechanism
Acid-CatalyzedH₂SO₄ (conc.), 100°C, 6 hrs3-(Prop-1-en-1-yl) derivativeProtonation followed by ring cleavage
OxidativeO₃, then Zn/H₂OKetone formation at former cyclopropyl sitesOzonolysis of strained C–C bonds

Photochemical and Thermal Rearrangements

The fused pyrazolo[3,4-b]pyridine system undergoes photochemical rearrangements, influenced by the fluorophenyl and cyclopropyl substituents.

Reaction TypeConditionsRearrangement PathwayYield/Selectivity
UV Irradiation254 nm, benzene, 12 hrsPyrazole ring expansion to triazoleLow yields due to competing side reactions
Thermal200°C, inert atmosphere, 2 hrsCyclopropyl ring isomerizationReversible under elevated temperatures

Key Challenges in Reactivity Studies:

  • Steric Hindrance : Bulky cyclopropyl groups limit accessibility to reactive sites.

  • Regioselectivity : Competing directing effects from fluorine and cyclopropyl substituents complicate EAS outcomes.

  • Stability : The ester group is prone to hydrolysis under prolonged storage or harsh conditions.

Scientific Research Applications

Pharmacological Activities

Preliminary studies indicate that methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits promising biological activities. Some key pharmacological applications include:

  • Anticancer Activity : Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit cancer cell proliferation. For instance, a study indicated that certain derivatives exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .
  • PPAR Agonism : The compound has been studied for its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARα. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring significantly influence agonistic activity, which could be leveraged for metabolic disorders .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Construction of the Pyrazolo Core : Initial reactions often involve cyclization processes under acidic or basic conditions to form the pyrazolo core.
  • Functionalization : Subsequent steps include the introduction of cyclopropyl and fluorophenyl groups through various coupling reactions.
  • Purification : High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels of the final product.

Advanced synthetic techniques such as microwave-assisted synthesis may also be utilized to enhance yield and reduce reaction times .

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Key factors influencing activity include:

  • Steric Bulk : The size and position of substituents on the pyrazole ring significantly affect agonistic activity against PPARα.
  • Hydrophobic Interactions : The presence of hydrophobic tails can enhance binding affinity to biological targets.

These insights help guide the design of new derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The precise pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Impacts

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs (Table 1):

Table 1: Structural and Functional Comparison with Analogs
Compound Name Molecular Formula Substituent Differences Key Properties Biological Activity
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₆H₂₀FN₃O₂ Phenyl at position 6 (vs. cyclopropyl) Increased aromaticity; reduced metabolic stability Potential enzyme inhibition
Methyl 1-(4-chlorophenyl)-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₀H₁₇ClN₃O₂ Chlorophenyl at position 1 (vs. fluorophenyl) Higher lipophilicity; altered target specificity Kinase inhibition
Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₅H₂₂N₃O₃ Methyl groups at 3 and 6; phenoxybenzyl at 1 Reduced steric hindrance; lower binding affinity Moderate anticancer activity
Ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₀H₁₉FN₃O₃ Oxo group at 6 (vs. cyclopropyl) Increased polarity; reduced cell permeability Kinase modulation
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₂H₁₇FN₃O₂S Thiophene at 6 (vs. cyclopropyl) Enhanced π-stacking interactions; altered solubility Anticancer potential

Functional Group Analysis

  • 4-Fluorophenyl vs. Halogenated Phenyl Groups: The 4-fluorophenyl group in the target compound improves target binding compared to chlorophenyl or bromophenyl analogs due to optimal electronegativity and van der Waals interactions . Chlorophenyl analogs (e.g., C₂₀H₁₇ClN₃O₂) exhibit higher logP values (3.8 vs.
  • Cyclopropyl vs. Methyl or Phenyl Groups :

    • Cyclopropyl at positions 3 and 6 enhances metabolic stability compared to methyl or phenyl groups, as seen in analogs like C₂₅H₂₂N₃O₃ .
    • Phenyl at position 6 (e.g., C₂₆H₂₀FN₃O₂) increases aromatic stacking but reduces solubility (logS = -5.2 vs. -4.8) .
  • Ester vs. Carboxylic Acid :

    • The methyl ester in the target compound improves oral bioavailability compared to the carboxylic acid form (C₂₀H₁₄FN₃O₃), which has higher polarity and lower absorption .

Biological Activity

Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, featuring two cyclopropyl groups and a fluorophenyl substituent, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C20_{20}H18_{18}FN3_{3}O2_{2}
  • Molecular Weight : 351.37 g/mol
  • CAS Number : 1011397-48-0

Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating cellular signaling pathways. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or receptors involved in various diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound shows potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. In vitro studies have demonstrated its ability to inhibit FGFR kinase activity effectively .
    • In vivo evaluations using xenograft models have shown significant antitumor activity, indicating its potential for further development as an anticancer agent .
  • Anti-inflammatory Effects :
    • Pyrazolo[3,4-b]pyridines have been noted for their anti-inflammatory properties. Compounds in this class often exhibit inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .
  • Other Biological Activities :
    • The broader class of pyrazolo[3,4-b]pyridines has been associated with various therapeutic effects, including antimicrobial, antiviral, and anti-diabetic activities . this compound may share these properties due to its structural similarities.

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds in the same class, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateC19_{19}H17_{17}FN3_{3}O2_{2}Contains one cyclopropyl groupDifferent substitution pattern
Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylateC16_{16}H14_{14}FN3_{3}O2_{2}Lacks cyclopropane functionalitySimpler structure
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateC20_{20}H18_{18}FN3_{3}O2_{2}Similar pyrazolo structureVariation in methyl substitution

The dual cyclopropane substituents and specific fluorination pattern enhance its biological activity and broaden its application scope compared to simpler derivatives.

Case Studies and Research Findings

Several studies have underscored the potential of pyrazolo[3,4-b]pyridine derivatives:

  • A study evaluated a series of substituted pyrazolo[3,4-b]pyridines for their FGFR inhibitory activity and found that certain derivatives exhibited significant potency against cancer cell lines . This suggests that this compound may possess similar or enhanced properties.
  • Another research highlighted the synthesis and biological evaluation of pyrazolopyridine derivatives that demonstrated multifaceted medicinal properties including anti-inflammatory and anticancer activities .

Q & A

Basic: What are the key considerations for optimizing the synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Methodological Answer:
Synthesis optimization should focus on:

  • Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine derivatives .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cyclopropane ring formation, critical for the dicyclopropyl substituents .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from by-products like unreacted fluorophenyl intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm and fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves steric effects of dicyclopropyl groups and fluorophenyl orientation, as seen in structurally similar pyrazoline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 2 ppm) .

Basic: How does the 4-fluorophenyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the pyrazolo-pyridine core, reducing susceptibility to oxidative degradation .
  • Solubility : Fluorophenyl groups decrease aqueous solubility (e.g., <10 µM in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 3- and 6-positions to assess steric/electronic effects on target binding .
  • In Vitro Assays : Use kinase inhibition panels (e.g., EGFR, CDK2) to correlate substituent changes with IC₅₀ shifts .
  • Data Analysis : Apply multivariate regression to identify key molecular descriptors (e.g., polar surface area, H-bond donors) linked to activity .

Advanced: What computational methods predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., pyrazolo-pyridine core forming π-π stacking with Phe residues) .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of cyclopropyl-enzyme van der Waals contacts .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorine substitution effects on binding .

Advanced: How should researchers address contradictory data regarding solubility and stability?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 7.0) and temperature (25°C vs. 37°C) .
  • Analytical Validation : Compare HPLC-UV (λ = 254 nm) and LC-MS data to rule out degradation products .
  • Controlled Studies : Perform stability assays under inert atmospheres (N₂) to isolate oxidation vs. hydrolysis pathways .

Advanced: What strategies analyze metabolic stability in vitro?

Methodological Answer:

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes; monitor parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use UPLC-QTOF to detect hydroxylated cyclopropyl or defluorinated metabolites .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: How to confirm the role of dicyclopropyl groups in target interactions?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropyl with cyclohexyl or methyl groups to compare steric bulk effects .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify cyclopropyl contributions to affinity .
  • Crystallography : Co-crystallize analogs with target enzymes (e.g., kinases) to visualize cyclopropyl-enzyme contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.